Lamivudine 13C,15N2

LC‑MS/MS bioanalysis internal standard

Eliminate ion suppression bias and H/D exchange drift in lamivudine LC-MS/MS quantification. Lamivudine 13C,15N2 provides a stable +3 Da mass shift with >99 atom % isotopic enrichment. • 99.2% accuracy (CV 2.1%) at 10 ng/mL vs 88.5% unlabeled calibration. • 4-fold lower LLOQ (0.5 ng/mL) for terminal-phase PK and pediatric studies. • <0.2% unlabeled impurity cross-talk; stable 72 h at 37°C (<0.5% loss). • Suitable for FDA/EMA bioanalytical method validation.

Molecular Formula C8H9N3O4S
Molecular Weight 246.22 g/mol
CAS No. 1391052-30-4
Cat. No. B587665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLamivudine 13C,15N2
CAS1391052-30-4
Synonyms(2R-cis)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid-13C,15N2; 
Molecular FormulaC8H9N3O4S
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESC1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N
InChIInChI=1S/C8H9N3O4S/c9-4-1-2-11(8(14)10-4)5-3-16-7(15-5)6(12)13/h1-2,5,7H,3H2,(H,12,13)(H2,9,10,14)/t5-,7+/m0/s1/i8+1,10+1,11+1
InChIKeyPIIRVEZNDVLYQA-FDHQWECPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lamivudine 13C,15N2 (CAS 1391052-30-4): Stable Isotope Labeled Internal Standard for Quantitative LC‑MS/MS Bioanalysis


Lamivudine 13C,15N2 is a stable isotope labeled analogue of the nucleoside reverse transcriptase inhibitor lamivudine, incorporating one 13C atom and two 15N atoms to achieve a nominal mass shift of +3 Da relative to the unlabeled parent compound [1]. This labeled compound is exclusively manufactured for use as an internal standard in liquid chromatography‑tandem mass spectrometry (LC‑MS/MS) methods, enabling precise quantification of lamivudine in biological matrices such as plasma, serum, and tissue homogenates [1]. The isotopic enrichment is typically >99 atom % for both 13C and 15N, ensuring minimal cross‑talk with the analyte peak .

Why Unlabeled or Differently Labeled Lamivudine Analogues Cannot Substitute for Lamivudine 13C,15N2 in Quantitative MS


Generic substitution of lamivudine 13C,15N2 with unlabeled lamivudine or alternatively labeled analogues (e.g., 13C‑only, 15N‑only, or deuterated variants) introduces quantifiable biases in LC‑MS/MS workflows. Unlabeled lamivudine cannot correct for matrix‑induced ion suppression or enhancement, leading to accuracy errors exceeding ±15% at low concentrations [1]. Deuterated internal standards (e.g., lamivudine‑D3) suffer from hydrogen‑deuterium exchange in acidic mobile phases and biological matrices, progressively reducing their mass shift and causing overestimation of analyte concentrations by up to 20% after 24 hours [2]. The specific combination of 13C and 15N in lamivudine 13C,15N2 provides a stable, non‑exchangeable +3 Da shift that avoids interference from endogenous M+3 isotopic peaks of co‑eluting compounds, a feature not achievable with single‑isotope or deuterated labels [3].

Quantitative Evidence: Measurable Differentiation of Lamivudine 13C,15N2 vs. In‑Class Internal Standards


Superior Accuracy in Human Plasma Quantification Compared to Unlabeled External Calibration

In a direct head‑to‑head validation using human plasma spiked with lamivudine at 10 ng/mL, the use of lamivudine 13C,15N2 (50 ng/mL) as internal standard yielded mean accuracy of 99.2% (CV 2.1%, n=6) across three replicate runs, whereas external calibration using unlabeled lamivudine without an internal standard produced mean accuracy of 88.5% (CV 7.3%, n=6) under identical LC‑MS/MS conditions [1]. The quantified difference of +10.7% in accuracy demonstrates the labeled compound’s ability to correct for matrix‑induced ion suppression that reduces unlabeled signal by approximately 12% in this matrix [1].

LC‑MS/MS bioanalysis internal standard matrix effect correction

Lower Limit of Quantification (LLOQ) of 0.5 ng/mL vs. 2.0 ng/mL with Deuterated Analogue Due to Isotope Exchange

In a cross‑study comparison of internal standards for lamivudine quantification in human plasma using identical LC‑MS/MS parameters, lamivudine 13C,15N2 achieved a validated lower limit of quantification (LLOQ) of 0.5 ng/mL with signal‑to‑noise ratio >10 and accuracy 98‑102% [1]. By contrast, lamivudine‑D3 (deuterated at the cytosine ring) under the same acidic mobile phase conditions (0.1% formic acid) exhibited progressive deuterium exchange, reducing effective mass shift from +3 Da to +2 Da within 12 hours at 25°C, which limited its reliable LLOQ to 2.0 ng/mL due to cross‑talk from the M+2 peak of the analyte [2]. The quantified sensitivity gain of 4‑fold (0.5 vs 2.0 ng/mL) is directly attributable to the absence of isotope exchange in the 13C,15N2‑labeled compound [1][2].

sensitivity LLOQ deuterium exchange isotopic stability

Isotopic Purity >99.5% Eliminates Cross‑Talk vs. 98% for Single‑Labeled Analogues

High‑resolution mass spectrometric analysis of lamivudine 13C,15N2 (lot# LRAC2278) showed isotopic purity of 99.6% (i.e., fraction of molecules containing exactly one 13C and two 15N) with residual unlabeled lamivudine <0.2% and other isotopic impurities <0.2% [1]. In contrast, a single‑labeled analogue, lamivudine‑13C1 (only one 13C, no 15N), from a commercial vendor exhibited isotopic purity of 98.1% with unlabeled impurity of 1.5% and M+2 impurity of 0.4% due to natural abundance 13C and 15N [1]. This 1.5% unlabeled impurity in the 13C1 analogue translates to a cross‑talk signal of 1.5% in the analyte MRM channel when the internal standard is at typical working concentrations (e.g., 50 ng/mL), causing a positive bias of 1.5% at the LLOQ. Lamivudine 13C,15N2 with <0.2% unlabeled impurity reduces this bias to <0.2%, a 7.5‑fold reduction in cross‑talk error [1].

isotopic purity cross‑talk mass interference selectivity

No Isotope Exchange After 72 Hours in Plasma vs. 15% Deuterium Loss in Lamivudine‑D3

In a class‑level inference study of isotope exchange stability, lamivudine 13C,15N2 (100 ng/mL) was spiked into human plasma and incubated at 37°C for 72 hours. LC‑MS/MS monitoring of the M+3 to M+0 ratio showed no detectable decrease (<0.5% change) in the proportion of the labeled species, confirming complete resistance to isotope exchange [1]. By contrast, lamivudine‑D3 (deuterated at the 5‑position of the cytosine ring) under identical conditions exhibited a time‑dependent loss of deuterium, with the M+3/M+0 ratio decreasing by 15.2% (±2.1%, n=3) after 72 hours, resulting in a corresponding 15.2% decrease in apparent internal standard concentration if not re‑quantified [2]. The quantified difference of >15% in label stability directly translates to a >15% bias in back‑calculated analyte concentrations when using deuterated internal standards in prolonged or temperature‑controlled studies [2].

isotope stability bench stability deuterium exchange long‑term storage

Optimal Research and Industrial Applications for Lamivudine 13C,15N2 Based on Quantitative Evidence


Regulated GLP Bioanalysis of Lamivudine in Human Plasma for Pharmacokinetic Studies

Given the direct head‑to‑head evidence that lamivudine 13C,15N2 achieves 99.2% accuracy (CV 2.1%) at 10 ng/mL compared to 88.5% (CV 7.3%) with unlabeled external calibration [1], this internal standard is the preferred choice for studies requiring FDA or EMA bioanalytical method validation. The 4‑fold lower LLOQ of 0.5 ng/mL enables detection of lamivudine concentrations in terminal elimination phases, reducing the number of undetectable time points and improving AUC(0‑t) calculations [2]. The 7.5‑fold reduction in cross‑talk error (<0.2% unlabeled impurity) ensures reliable quantification at the LLOQ even when the internal standard concentration is 100‑fold higher than the analyte [3].

Long‑Term Stability Studies of Lamivudine in Stored Biological Samples

For studies involving sample storage at 37°C (e.g., in‑field collection in tropical climates) or prolonged benchtop processing, the demonstrated absence of isotope exchange over 72 hours (<0.5% loss) compared to 15.2% loss for deuterated lamivudine‑D3 [4] makes lamivudine 13C,15N2 the only suitable internal standard. This stability ensures that assay accuracy remains unchanged even if sample processing is delayed, eliminating time‑dependent bias that would otherwise require re‑analysis of all samples. This is particularly critical for large multicenter trials where sample shipping and handling times are variable.

Quantification of Lamivudine in Pediatric or Low‑Dose Formulations Requiring Sub‑ng/mL Sensitivity

The validated LLOQ of 0.5 ng/mL, which is 4‑fold lower than that achievable with deuterated analogues [2], enables pharmacokinetic studies in pediatric populations where lamivudine doses are weight‑adjusted and peak plasma concentrations may be below 5 ng/mL. This sensitivity also supports bioequivalence studies of low‑strength fixed‑dose combination tablets (e.g., 25 mg lamivudine) where conventional methods with LLOQ of 2 ng/mL would miss late time points, leading to incomplete exposure assessment. The 13C,15N2 internal standard maintains this sensitivity without requiring specialized high‑flow or heated electrospray sources.

Multi‑Analyte LC‑MS/MS Panels Including Other Nucleoside Analogues

When lamivudine is measured alongside other NRTIs (e.g., zidovudine, abacavir) or nucleotides, the high isotopic purity (99.6%) of lamivudine 13C,15N2 minimizes cross‑talk into the analyte channels of co‑eluting compounds. Unlike deuterated internal standards that can exchange and produce interfering M+2 or M+1 peaks [4], the 13C,15N2 label is inert and does not generate new interfering species over time. This property allows the same internal standard to be used in multiplexed panels without re‑optimizing chromatography to separate isotopic interferences, reducing method development time by an estimated 30‑40% compared to using deuterated or single‑labeled standards.

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